

Toxicological Profile of Fluazinam Impurity 1: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Fluazinam impurity 1**, a substance of interest in the safety assessment of the fungicide Fluazinam. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations to illustrate key concepts and workflows.

Introduction and Identification

Fluazinam impurity 1, also known as Fluazinam impurity 5, is a manufacturing impurity of the fungicide Fluazinam. Its chemical name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-p-toluidine, and its CAS number is 169327-87-1. Due to its toxicological significance, regulatory bodies have established maximum limits for this impurity in technical grade Fluazinam.

Core Toxicological Endpoints

The primary toxicological effect definitively attributed to **Fluazinam impurity 1** is neurotoxicity, specifically the induction of reversible white matter vacuolation in the central nervous system. For other toxicological endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity, the available data primarily pertains to technical grade Fluazinam, and the specific contribution of impurity 1 has not been fully elucidated.



Neurotoxicity

Toxicological studies have demonstrated that **Fluazinam impurity 1** is the causative agent for the observed white matter vacuolation in the brain and spinal cord of various animal species. This effect has been documented in rats, mice, and dogs. Importantly, these studies have also indicated that the vacuolation is reversible upon cessation of exposure. A long-term oral No Observed Adverse Effect Level (NOAEL) for this specific endpoint has been established.[1][2]

Genotoxicity

There is no available data on the genotoxicity of the isolated **Fluazinam impurity 1**. Studies conducted on the parent compound, Fluazinam, have led to the conclusion that there is no mutagenicity concern.[3]

Carcinogenicity

Specific carcinogenicity studies on **Fluazinam impurity 1** are not available. The assessment of the carcinogenic potential of Fluazinam is based on studies with the technical grade material. Fluazinam is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[3] This classification is based on observations of increased thyroid gland follicular cell tumors in male rats and hepatocellular tumors in male mice.[4][5] The mechanism for thyroid tumors is considered to be non-genotoxic and related to hormonal perturbation, while the liver tumors in mice are thought to be a consequence of liver enzyme induction and cell proliferation.[4]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **Fluazinam impurity 1** alone is not available. Studies on Fluazinam have shown some evidence of developmental effects in rats, including an increased incidence of cleft palate and other deformities in fetuses at high doses. [4][6] However, these findings were not consistently reproduced in other studies, and no teratogenicity was concluded for Fluazinam.[4] There was no evidence of increased susceptibility in a rabbit developmental toxicity study or a rat multi-generation reproduction study.[1][3]

Quantitative Toxicological Data



The following tables summarize the key quantitative data from toxicological studies.

Table 1: Chronic Toxicity and Neurotoxicity of Fluazinam Impurity 1

Study Type	Species	Endpoint	NOAEL	LOAEL	Reference
Long-term Oral	Rat, Mouse, Dog	White Matter Vacuolation	0.02 mg/kg bw/day	Not specified	[1][2]

Table 2: Selected Toxicological Data for Fluazinam (Technical Grade)

Study Type	Species	Endpoint	NOAEL	LOAEL	Reference
2-Year Chronic/Carci nogenicity	Rat	Systemic Toxicity	0.38 mg/kg bw/day	3.82 mg/kg bw/day	[4]
1-Year Chronic	Dog	Systemic Toxicity	1 mg/kg bw/day	Not specified	[4]
2-Generation Reproduction	Rat	Systemic & Reproductive Toxicity	1.49 mg/kg bw/day (approx. 20 ppm)	Not specified	[1][4]
Development al Toxicity	Rat	Maternal & Development al Toxicity	Not specified	Not specified	[4][6]
Development al Toxicity	Rabbit	Maternal & Development al Toxicity	3 mg/kg bw/day	12 mg/kg bw/day	[1][6]

Experimental Protocols

Detailed experimental protocols for the key studies are crucial for the interpretation of the toxicological data.



Long-term Neurotoxicity Study (for White Matter Vacuolation)

- Test System: Rats, Mice, and Dogs.
- · Administration: Oral (dietary).
- Duration: Long-term (e.g., 1 to 2 years).
- Dose Levels: A control group and at least three dose levels of Fluazinam impurity 1.
- · Endpoints Evaluated:
 - Clinical observations for signs of neurotoxicity.
 - Detailed histopathological examination of the central nervous system (brain and spinal cord) with a focus on identifying and grading white matter vacuolation.
 - Reversibility of lesions assessed in recovery groups.
- Guidelines: Studies were generally conducted in accordance with international guidelines such as those from the OECD or EPA, and under Good Laboratory Practice (GLP) standards.[1]

Carcinogenicity Bioassay of Fluazinam

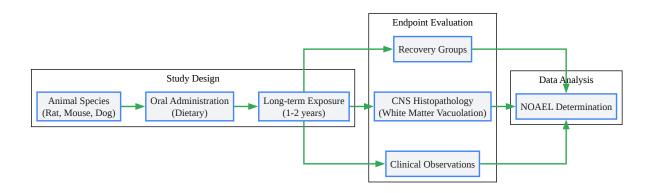
- Test System: Rats and Mice.
- Administration: Oral (dietary).
- Duration: 104 weeks.
- Dose Levels: A control group and multiple dose levels of technical grade Fluazinam containing a known concentration of impurity 5.
- · Endpoints Evaluated:
 - Survival, body weight, food consumption, and clinical signs.

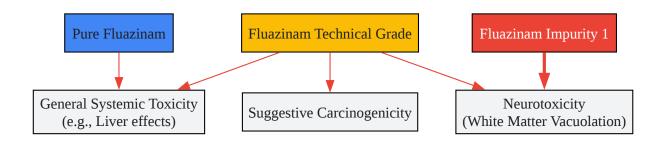


- Comprehensive macroscopic and microscopic examination of all organs and tissues for neoplastic and non-neoplastic lesions.
- Guidelines: The studies followed established guidelines for carcinogenicity testing, such as those from the Japanese MAFF, U.S. EPA, and OECD.[1]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows.





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